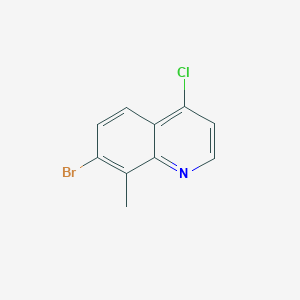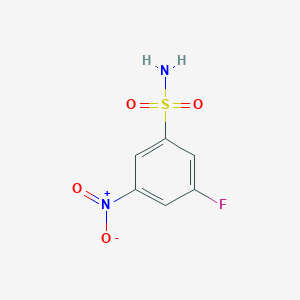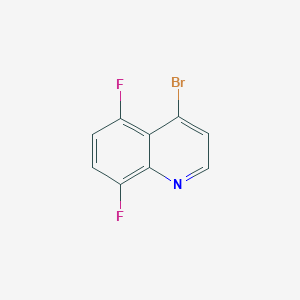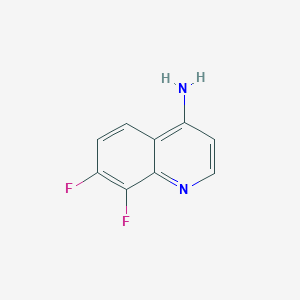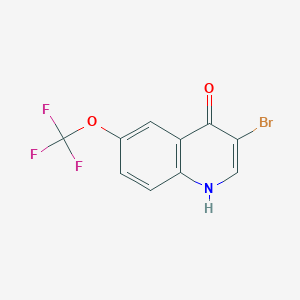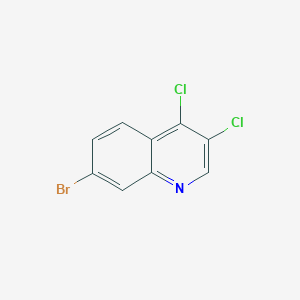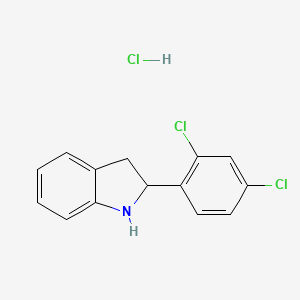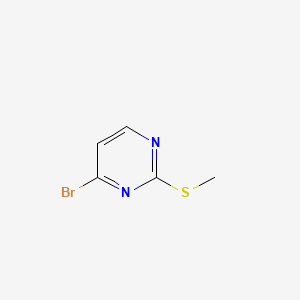![molecular formula C9H8N2O B1371807 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone CAS No. 944937-14-8](/img/structure/B1371807.png)
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone
Descripción general
Descripción
1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone, also known as 5-Acetyl-7-azaindole, is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against fibroblast growth factor receptors (FGFRs) .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[2,3-b]pyridine ring attached to an ethanone group . The structure can be represented by the SMILES stringCC(=O)c1cnc2[nH]ccc2c1 .
Aplicaciones Científicas De Investigación
Analytical Techniques and Compound Identification
A study by Bijlsma et al. (2015) involved the identification of a novel cathinone derivative related to 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone. Advanced analytical techniques like GC-MS, LC-HRMS, NMR, and X-ray crystallography were utilized for this purpose, which highlights the significance of these compounds in forensic and clinical laboratories for substance identification and characterization (Bijlsma et al., 2015).
Synthesis and Biological Activities
Liu et al. (2007) synthesized derivatives containing the pyridine moiety, similar to this compound, exploring their antibacterial and plant growth regulatory activities. This study indicates the potential of such compounds in developing new antibacterial agents and growth regulators (Liu et al., 2007).
Quantum Mechanical Modeling
Cataldo et al. (2014) conducted quantum mechanical modeling on derivatives closely related to this compound, examining their structural and vibrational properties. This research is valuable in understanding the reactivities and properties of these compounds at a molecular level (Cataldo et al., 2014).
Antimicrobial Properties
Salimon et al. (2011) synthesized a compound closely related to this compound, demonstrating significant antimicrobial activity. This research contributes to the development of new antimicrobial agents (Salimon et al., 2011).
Novel Coupling Reactions
Almansa et al. (2008) developed a novel three-component coupling reaction for the synthesis of pyridine-fused systems, which may include structures similar to this compound. This demonstrates the compound's relevance in synthetic chemistry for creating complex molecular structures (Almansa et al., 2008).
Antiviral and Antitumor Activities
Research by Attaby et al. (2006) and Chandru et al. (2008) explored the antiviral and antitumor activities of compounds structurally related to this compound. These studies highlight the potential therapeutic applications of such compounds in treating various diseases (Attaby et al., 2006); (Chandru et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound interacts with the FGFR signaling pathway, which is involved in various biological processes. The activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .
Result of Action
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
Direcciones Futuras
The future research directions for 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, the synthesis and characterization of more derivatives could provide valuable insights into structure-activity relationships, leading to the development of more potent and selective FGFR inhibitors .
Propiedades
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-4-7-2-3-10-9(7)11-5-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVUYPVQGPCIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640142 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944937-14-8 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


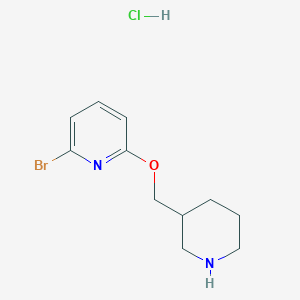

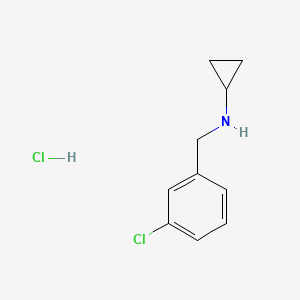
![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)

